Ethyl 3-(o-tolyl)propanoate Ethyl 3-(o-tolyl)propanoate
Brand Name: Vulcanchem
CAS No.: 104750-61-0
VCID: VC20746814
InChI: InChI=1S/C12H16O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
SMILES: CCOC(=O)CCC1=CC=CC=C1C
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

Ethyl 3-(o-tolyl)propanoate

CAS No.: 104750-61-0

Cat. No.: VC20746814

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(o-tolyl)propanoate - 104750-61-0

Specification

CAS No. 104750-61-0
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name ethyl 3-(2-methylphenyl)propanoate
Standard InChI InChI=1S/C12H16O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
Standard InChI Key UPWUNVDPYBAGNH-UHFFFAOYSA-N
SMILES CCOC(=O)CCC1=CC=CC=C1C
Canonical SMILES CCOC(=O)CCC1=CC=CC=C1C

Introduction

Chemical Identity and Structure

Ethyl 3-(o-tolyl)propanoate, also known as ethyl 3-(2-methylphenyl)propanoate, is an ester with the molecular formula C₁₂H₁₆O₂. The compound features an ortho-methyl substituted phenyl group (o-tolyl) connected to a propanoate chain that terminates with an ethyl ester functionality. This structure gives the compound unique chemical and physical properties that distinguish it from other structural isomers.

Nomenclature and Identification

The compound is recognized by several synonyms in chemical literature and databases:

  • Ethyl 3-(2-methylphenyl)propanoate (IUPAC name)

  • o-Methylhydrocinnamatethylester

  • Ethyl (o-tolyl)propanoate

  • Benzenepropanoic acid, 2-methyl-, ethyl ester

  • 3-o-Tolyl-propionsaeure-aethylester

  • 3-(o-tolyl)-propionic acid ethyl ester

For identification purposes, the compound is cataloged with the Chemical Abstracts Service (CAS) registry number 104750-61-0 and MDL number MFCD07772954. Its unique International Chemical Identifier Key (InChI Key) is UPWUNVDPYBAGNH-UHFFFAOYSA-N, and it is registered in PubChem with ID 13516004 .

Physical and Chemical Properties

Ethyl 3-(o-tolyl)propanoate exhibits physical properties that are consistent with mid-weight organic esters. These properties influence its behavior in chemical reactions, its applications, and handling requirements.

Basic Physical Properties

The following table summarizes the key physical properties of ethyl 3-(o-tolyl)propanoate:

PropertyValue
Molecular Weight192.25400 g/mol
Density1.003 g/cm³
Boiling Point268.9°C at 760 mmHg
Flash Point109.1°C
Vapor Pressure0.00751 mmHg at 25°C
Index of Refraction1.499
Exact Mass192.11500
PSA (Polar Surface Area)26.30000
LogP2.49070

These properties indicate that ethyl 3-(o-tolyl)propanoate is a liquid at room temperature with low volatility, moderate lipophilicity (as suggested by the LogP value), and a relatively high boiling point .

Structural Analysis

The molecular structure of ethyl 3-(o-tolyl)propanoate consists of:

  • An aromatic ring with a methyl group at the ortho position

  • A three-carbon chain (propanoate) connecting the aromatic ring to the ester group

  • An ethyl ester functional group

This arrangement contributes to the compound's reactivity profile and physical behavior. The ortho-methyl group creates steric hindrance that can affect the molecule's reactivity compared to its meta and para isomers.

Chemical Reactivity and Transformations

Ethyl 3-(o-tolyl)propanoate, being an ester, can participate in various chemical reactions characteristic of this functional group.

Hydrolysis

The ester group is susceptible to hydrolysis under acidic or basic conditions:

  • Under basic conditions: Saponification to form the corresponding carboxylate salt

  • Under acidic conditions: Hydrolysis to form 3-(o-tolyl)propanoic acid and ethanol

Reduction Reactions

Reduction of ethyl 3-(o-tolyl)propanoate using appropriate reducing agents (such as lithium aluminum hydride) can yield 3-(o-tolyl)propan-1-ol.

Transesterification

The compound can undergo transesterification reactions with other alcohols to form different ester derivatives of 3-(o-tolyl)propanoic acid.

Comparative Analysis with Related Compounds

To better understand the properties and behavior of ethyl 3-(o-tolyl)propanoate, it is useful to compare it with structurally related compounds.

Comparison with Positional Isomers

The table below compares ethyl 3-(o-tolyl)propanoate with its meta and para isomers:

PropertyEthyl 3-(o-tolyl)propanoateEthyl 3-(m-tolyl)propanoateEthyl 3-(p-tolyl)propanoate
CAS Number104750-61-0N/AN/A
Molecular Weight192.25 g/mol192.25 g/mol192.25 g/mol
Density1.003 g/cm³ComparableComparable
Boiling Point268.9°CComparableComparable
Steric EffectsHighest due to ortho positionIntermediateLowest
ReactivityPotentially affected by ortho-methylLess steric hindranceLeast steric hindrance

Comparison with Related β-Keto Esters

Comparing ethyl 3-(o-tolyl)propanoate with ethyl 3-oxo-3-(o-tolyl)propanoate provides insights into how the additional ketone functionality affects properties:

PropertyEthyl 3-(o-tolyl)propanoateEthyl 3-oxo-3-(o-tolyl)propanoate
Molecular FormulaC₁₂H₁₆O₂C₁₂H₁₄O₃
Molecular Weight192.25 g/mol206.24 g/mol
Functional GroupsEsterβ-keto ester
ReactivityStandard ester reactionsEnhanced due to β-keto group
ApplicationsIntermediate in synthesisMore versatile in syntheses

Comparison with Ethyl 3-oxo-3-(m-tolyl)propanoate

The following comparison highlights differences between ethyl 3-(o-tolyl)propanoate and ethyl 3-oxo-3-(m-tolyl)propanoate:

PropertyEthyl 3-(o-tolyl)propanoateEthyl 3-oxo-3-(m-tolyl)propanoate
CAS Number104750-61-033166-79-9
Molecular FormulaC₁₂H₁₆O₂C₁₂H₁₄O₃
Molecular Weight192.25 g/mol206.24 g/mol
Boiling Point268.9°C293.1°C
Flash Point109.1°C125.4°C
LogP2.492.33
Oxygen Count23

These differences in physical properties arise from the additional ketone group and different substitution pattern on the aromatic ring .

Applications and Uses

Based on its structure and properties, ethyl 3-(o-tolyl)propanoate has several potential applications in various fields.

Synthetic Intermediate

The compound likely serves as an important intermediate in organic synthesis, particularly in:

  • The preparation of more complex molecules with pharmaceutical interest

  • The synthesis of agrochemicals

  • The production of specialty chemicals and fine organic compounds

Research Applications

In research settings, the compound may be used as:

  • A model compound for studying esterification and hydrolysis reactions

  • A starting material for structure-activity relationship studies

  • A reference standard in analytical chemistry

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